(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide
Overview
Description
(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a phenyl ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of an appropriate acetamide derivative with a phenyl-substituted alkene under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamido-3-phenylprop-2-enyl)-N,N-di(propan-2-yl)amine: Similar structure with slight variations in the substituents.
2-acetamido-3-phenylprop-2-enamide: Lacks the di(propan-2-yl) groups, leading to different chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)19(13(3)4)17(21)16(18-14(5)20)11-15-9-7-6-8-10-15/h6-13H,1-5H3,(H,18,20)/b16-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIDVMBLYIXCFL-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=CC1=CC=CC=C1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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